N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1021257-06-6

N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Catalog Number: EVT-3534586
CAS Number: 1021257-06-6
Molecular Formula: C20H16FN3O3S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound designed and investigated for its potential as an allosteric modulator of the chemokine receptor CXCR3. [] Chemokine receptors, particularly CXCR3, play a crucial role in immune system regulation and cell trafficking. [] Allosteric modulators, unlike direct agonists or antagonists, bind to sites on the receptor distinct from the orthosteric site (where the natural ligand binds), offering greater selectivity and potentially fewer side effects. [, ]

Molecular Structure Analysis

The molecular structure of N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide consists of a benzothieno[3,2-d]pyrimidine core with a fluorine atom at the 9th position. An acetamide side chain is attached to the 2nd position of the core, and this side chain is further substituted with a 4-ethoxyphenyl group. []

Mechanism of Action

N-(4-Ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide acts as a negative allosteric modulator of the CXCR3 receptor. [, ] This means it binds to a site distinct from the chemokine binding site (the orthosteric site), inducing a conformational change that negatively affects chemokine binding or downstream signaling. [, ] While the exact binding site and mechanism remain to be fully elucidated, research suggests that residues within the transmembrane domains of CXCR3 are involved in the binding of allosteric modulators. [, ]

Applications

The primary research application of N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, as well as its derivatives and photoactivatable probes, is in studying the CXCR3 receptor and its role in various diseases. [, , ] This includes:

  • Investigating CXCR3 allosteric modulation: The compound serves as a tool to understand the intricacies of allosteric modulation of CXCR3 and explore the potential of targeting this site for therapeutic development. [, ]
  • Developing novel therapeutics: The identification and optimization of CXCR3 allosteric modulators like N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide hold promise for developing novel therapies for inflammatory and autoimmune diseases where CXCR3 plays a significant role. [, ]
  • Elucidating CXCR3 binding pocket: Photoactivatable probes derived from N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, such as compound 10 described in [], are used to identify the specific amino acids within the allosteric binding site of CXCR3. [] This information is crucial for structure-based drug design and understanding ligand-receptor interactions at a molecular level.
Future Directions
  • Detailed binding site mapping: Utilizing techniques like photoaffinity labeling coupled with mass spectrometry to further refine the understanding of the precise binding site and interactions within the CXCR3 allosteric pocket. []
  • Structure-activity relationship studies: Synthesizing and evaluating a library of derivatives to establish clear structure-activity relationships, optimize potency and selectivity, and identify compounds with improved pharmacological profiles. []

1. (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) []

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid, elongated structure containing two basic piperazine and piperidine moieties linked by a 4-chlorobenzyl group. This compound exhibits potent antagonistic activity against CXCR3, effectively blocking the binding of chemokines like CXCL11. []

Relevance: While belonging to a different chemical class (piperazinyl-piperidine) than N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, VUF11211 serves as a relevant comparison due to its shared biological target, CXCR3. The structural differences highlight the diverse chemotypes capable of interacting with this receptor. Understanding the binding modes of distinct antagonists like VUF11211 is crucial for developing structure-activity relationships and designing novel CXCR3 modulators. []

2. (R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330) [, ]

Compound Description: NBI-74330 is a high-affinity antagonist of the CXCR3 receptor, representing the 8-azaquinazolinone class of antagonists. It lacks basic groups present in other CXCR3 antagonists like VUF11211. [] It exhibits potent binding affinity to CXCR3 and effectively inhibits chemokine binding and downstream signaling. [, ]

3. [3H]N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3) [, ]

Compound Description: RAMX3 is a tritium-labeled derivative of the 8-azaquinazolinone class of CXCR3 antagonists, structurally similar to NBI-74330. [] This radioligand exhibits high affinity for the allosteric binding site of CXCR3, with a Kd value of 1.08 nM. [] Its development has enabled the characterization of allosteric modulators of CXCR3 through radioligand binding assays, providing insights into binding affinities and cooperative interactions. [, ]

4. N-1-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103) []

Compound Description: BD103 is a biased negative allosteric modulator of the CXCR3 receptor, exhibiting probe-dependent inhibition of CXCR3 signaling. This compound selectively modulates certain downstream signaling pathways of CXCR3 while leaving others relatively unaffected. []

5. 5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064) []

Compound Description: BD064 is another biased negative allosteric modulator of CXCR3. This compound demonstrates probe-dependent inhibition of specific CXCR3 signaling pathways, indicating its ability to selectively modulate receptor activity. []

6. N-[({1-[3-(4‐Ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐2‐[4‐fluoro‐3‐(trifluoromethyl)phenyl]‐N‐{1‐[4‐(3‐(trifluoromethyl)‐3H‐diazirin‐3‐yl]benzyl}piperidin‐4‐yl)methyl]acetamide (Compound 10) []

Compound Description: Compound 10 is a photoactivatable probe designed for characterizing the allosteric binding site of CXCR3. It incorporates a diazirine moiety, which upon photolysis generates a highly reactive carbene species capable of covalently binding to nearby amino acid residues within the receptor's binding pocket. This probe demonstrated significant labeling of the CXCR3 receptor. []

Properties

CAS Number

1021257-06-6

Product Name

N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

IUPAC Name

N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H16FN3O3S/c1-2-27-13-8-6-12(7-9-13)23-16(25)10-24-11-22-18-17-14(21)4-3-5-15(17)28-19(18)20(24)26/h3-9,11H,2,10H2,1H3,(H,23,25)

InChI Key

VMOAZLZVQOHLMQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.